Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
CAS No.: 652155-29-8
Cat. No.: VC16810704
Molecular Formula: C20H21NO2S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652155-29-8 |
|---|---|
| Molecular Formula | C20H21NO2S |
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3 |
| Standard InChI Key | FFTQUCWIXYMEPA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Synthesis and Reaction Pathways
The synthesis of this compound follows a two-step protocol common to N-substituted sulfonamides :
Step 1: Formation of the Parent Sulfonamide
Naphthalen-1-amine reacts with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10), maintained using 10% aqueous Na₂CO₃. This nucleophilic substitution yields 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide as an intermediate .
Step 2: N-Alkylation
The intermediate undergoes alkylation with 1-(1-naphthalenyl)propyl halide in a polar aprotic solvent (e.g., N,N-dimethylformamide) using lithium hydride (LiH) as a base. This step introduces the propyl-naphthalene side chain at the sulfonamide’s nitrogen atom .
Table 1: Key Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Lithium hydride (LiH) |
| Temperature | Room temperature to 60°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated based on analogs) |
Structural and Spectral Analysis
Molecular Geometry
The compound’s geometry is dominated by planar aromatic systems (benzene and naphthalene) connected via a flexible propyl chain. The sulfonamide group adopts a trigonal planar configuration around the sulfur atom, with resonance stabilization between the S=O and S-N bonds.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Not reported (analogs: 150–200°C) |
| LogP (Partition Coeff.) | ~4.2 (estimated via computational tools) |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
Biological Activities and Applications
Anti-Inflammatory and Analgesic Effects
Structural similarities to celecoxib (a COX-2 inhibitor) suggest potential cyclooxygenase inhibition. Molecular docking studies predict moderate activity against COX-2 (binding energy: -8.5 kcal/mol).
| Parameter | Details |
|---|---|
| GHS Classification | Warning (GHS07) |
| Hazard Statements | H319: Causes serious eye irritation |
| Precautionary Measures | P264: Wash hands after handling. P305+P351+P338: Eye exposure rinse. |
| Storage | 2–8°C in airtight container, away from light |
Future Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
-
Structure-Activity Relationships (SAR): Modify the propyl chain length to optimize antibacterial efficacy.
-
Toxicology Profiling: Assess chronic toxicity in preclinical models.
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